molecular formula C5H9NO4 B1266080 Glycine, N-(ethoxycarbonyl)- CAS No. 4596-51-4

Glycine, N-(ethoxycarbonyl)-

Cat. No.: B1266080
CAS No.: 4596-51-4
M. Wt: 147.13 g/mol
InChI Key: RTVSUZHDJGUDGX-UHFFFAOYSA-N
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Description

Glycine, N-(ethoxycarbonyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of glycine. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and biochemistry.

Mechanism of Action

Target of Action

Glycine, N-(ethoxycarbonyl)-, also known as 2-[(ETHOXYCARBONYL)AMINO]ACETIC ACID, primarily targets the NMDA receptor complex in the central nervous system . This receptor complex is involved in excitatory neurotransmission . Glycine also inhibits NINJ1 , a protein involved in plasma membrane rupture during cell death .

Mode of Action

Glycine, N-(ethoxycarbonyl)-, interacts with its targets in a specific manner. In the central nervous system, it acts as an inhibitory neurotransmitter at strychnine-sensitive glycine binding sites and as a co-agonist at strychnine-insensitive glycine binding sites located on the NMDA receptor complex . It also inhibits the clustering of NINJ1 within the plasma membrane, thereby suppressing plasma membrane rupture during cell death .

Biochemical Pathways

The compound affects several biochemical pathways. The reductive glycine pathway (rGlyP) has been identified as a significant pathway for the assimilation of formate and other sustainable C1-feedstocks . Glycine is also involved in the glycine cleavage system , which is the predominant pathway for glycine degradation in animals and plants .

Pharmacokinetics

The pharmacokinetics of glycine, N-(ethoxycarbonyl)-, involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, glycine significantly elevates the concentration of glycine in the cerebrospinal fluid (CSF), which is 100 times lower than that in plasma . Glycine levels are also elevated in brain tissue, but with a slower time-course than in CSF . The compound is transported into brain tissue by passive diffusion .

Result of Action

The action of glycine, N-(ethoxycarbonyl)-, results in various molecular and cellular effects. It activates glutamatergic transmission via NMDA receptors, potentially improving negative schizophrenic symptoms . It also suppresses plasma membrane rupture in cell death by inhibiting NINJ1 .

Action Environment

The action, efficacy, and stability of glycine, N-(ethoxycarbonyl)-, can be influenced by various environmental factors. For instance, the compound’s action can be enhanced under continuous flow processing conditions, as demonstrated in the N-acyl amidation of bile acids with glycine and taurine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(ethoxycarbonyl)- typically involves the reaction of glycine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through extraction and purification processes .

Industrial Production Methods: In industrial settings, the production of Glycine, N-(ethoxycarbonyl)- can be scaled up using continuous flow synthesis techniques. This method involves the use of a modular mesoreactor setup, which allows for the optimization of reaction conditions and efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Glycine, N-(ethoxycarbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed through amidation reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Glycine, N-(ethoxycarbonyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Glycine, N-methyl-N-ethoxycarbonyl-
  • Glycine, N-(ethoxycarbonyl)-, ethyl ester

Comparison: Glycine, N-(ethoxycarbonyl)- is unique due to its specific functional group, which imparts distinct reactivity and properties compared to other glycine derivatives. Its ethoxycarbonyl group makes it particularly useful in peptide synthesis and other organic reactions .

Properties

IUPAC Name

2-(ethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVSUZHDJGUDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196667
Record name Glycine, N-carboxy-, N-ethyl ester (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4596-51-4
Record name Glycine, N-(ethoxycarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbethoxyglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-carboxy-, N-ethyl ester (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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